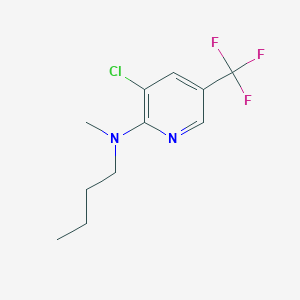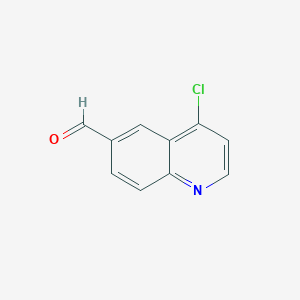
4-Chloroquinoline-6-carbaldehyde
Vue d'ensemble
Description
4-Chloroquinoline-6-carbaldehyde is a chemical compound with a molecular formula of C10H6ClNO . It is a widely studied chemical compound in scientific research, with numerous potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloroquinoline-6-carbaldehyde, often involves the application of Vilsmeier–Haack reaction . The reaction involves the use of methanol, chloroquinoline-3-carbaldehyde, and sulfuric acid . The mixture is then refluxed using a water condenser for a certain period, and the progress is monitored with TLC .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-6-carbaldehyde can be represented by the InChI code: 1S/C10H6ClNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H .
Chemical Reactions Analysis
Quinoline derivatives, including 4-Chloroquinoline-6-carbaldehyde, have been synthesized through various reactions such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These reactions are used to construct the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloroquinoline-6-carbaldehyde is 191.62 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Derivatives
A study on the synthesis and biological evaluation of chitosan Schiff base derivatives utilized 2-chloroquinoline-3-carbaldehyde among other compounds. These derivatives showed enhanced antibacterial activity and non-toxic characteristics, suggesting potential in biomedical applications (Haj, Mohammed, & Mohammood, 2020).
Advances in Chemistry and Applications
Research has highlighted recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs, covering synthesis, biological evaluation, and synthetic applications, demonstrating its versatility in creating biologically active compounds (Hamama et al., 2018).
Novel Synthesis Techniques
Novel synthesis routes for 4-amino-6-chloroquinoline-3-carbaldehyde have been developed, leading to the creation of benzo[3,4‐h][1,6]naphthyridine derivatives, showcasing the compound's utility in constructing complex molecular structures (Rote et al., 2011).
Docking Analysis and Potential Inhibitors
A docking analysis on new heterocyclic systems derived from 2-chloroquinoline-3-carbaldehydes proposed their potential as human AKT1 inhibitors, indicating possible applications in cancer treatment (Ghanei et al., 2016).
Synthesis and DNA Binding Studies
Synthesis and DNA binding studies of novel heterocyclic substituted quinoline Schiff bases from 2-chloroquinoline-3-carbaldehyde demonstrated significant antimicrobial activity, suggesting applications in developing antimicrobial agents (Lamani et al., 2008).
Safety And Hazards
Orientations Futures
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that there is ongoing research in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This indicates that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
4-chloroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLPDPKYJXJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697241 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-6-carbaldehyde | |
CAS RN |
676256-25-0 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)
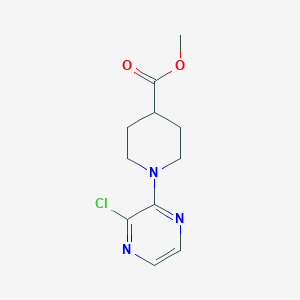
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
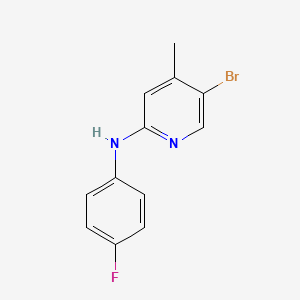
![2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride](/img/structure/B1424116.png)
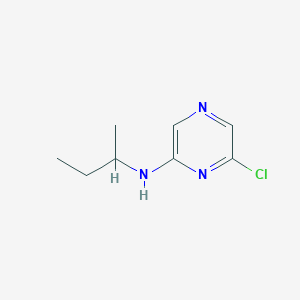

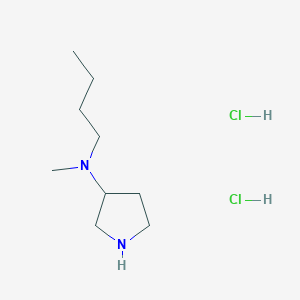
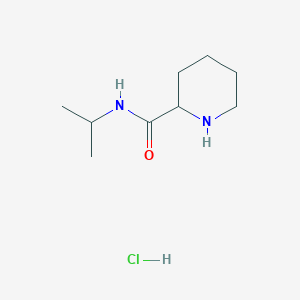
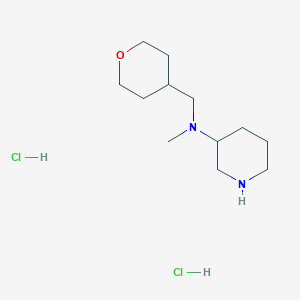
![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)
